Sodium1-(pyridin-2-yl)cyclopropane-1-carboxylate
CAS No.:
Cat. No.: VC18254073
Molecular Formula: C9H8NNaO2
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8NNaO2 |
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Molecular Weight | 185.15 g/mol |
IUPAC Name | sodium;1-pyridin-2-ylcyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C9H9NO2.Na/c11-8(12)9(4-5-9)7-3-1-2-6-10-7;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1 |
Standard InChI Key | FSWOYYWYGMQKNT-UHFFFAOYSA-M |
Canonical SMILES | C1CC1(C2=CC=CC=N2)C(=O)[O-].[Na+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate (CHNNaO) consists of a cyclopropane ring fused to a carboxylate group and a pyridin-2-yl substituent. The sodium counterion enhances aqueous solubility, making the compound suitable for biochemical assays. Key structural features include:
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Cyclopropane ring: Imparts significant ring strain, influencing reactivity and conformational rigidity .
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Pyridin-2-yl group: Participates in π-π stacking and hydrogen bonding, critical for interactions in biological systems.
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Carboxylate moiety: Provides sites for further functionalization, such as amidation or esterification.
Table 1: Physicochemical Properties
Property | Value/Description |
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IUPAC Name | Sodium 1-(pyridin-2-yl)cyclopropane-1-carboxylate |
Molecular Formula | CHNNaO |
Molecular Weight | 193.16 g/mol |
Solubility | Highly soluble in polar solvents (e.g., water, DMSO) |
Stability | Stable under inert conditions; sensitive to strong acids/bases |
Synthesis and Manufacturing
Cyclopropanation via Diazo Compounds
Reaction of pyridin-2-yl-substituted alkenes with diazoacetates in the presence of transition metal catalysts (e.g., Rh(OAc)) can yield cyclopropane intermediates. Subsequent hydrolysis and neutralization with sodium hydroxide would yield the target compound .
Sulfite-Mediated Cyclization
A patent (US5523477A) describes the use of dialkylsulfites and bases to synthesize cyclopropane derivatives . Adapting this method, 1,1-cyclopropanedimethanol could react with diisopropylsulfite under basic conditions, followed by functionalization to introduce the pyridine and carboxylate groups.
Industrial-Scale Production
Continuous flow reactors and catalytic hydrogenation may optimize yield and purity. Purification techniques such as recrystallization or chromatography are critical for pharmaceutical-grade material.
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The cyclopropane ring is susceptible to ring-opening oxidation with agents like KMnO, yielding dicarboxylic acids .
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Reduction: Catalytic hydrogenation (Pd/C, H) can saturate the pyridine ring to piperidine, altering solubility and bioactivity.
Substitution Reactions
The carboxylate group serves as a handle for nucleophilic substitution. For example, coupling with amines via EDCI/HOBt chemistry produces amide derivatives, expanding utility in drug discovery.
Applications in Scientific Research
Medicinal Chemistry
The compound’s rigidity and aromaticity make it a promising scaffold for kinase inhibitors or GPCR modulators. Analogous trifluoromethylated variants show enzyme inhibition activity, suggesting potential structure-activity relationships (SAR) worth exploring.
Materials Science
Incorporation into metal-organic frameworks (MOFs) could exploit its carboxylate group for coordination chemistry, enabling applications in gas storage or catalysis.
Agricultural Chemistry
Derivatives may act as precursors for herbicides or pesticides, leveraging the pyridine ring’s bioactivity.
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